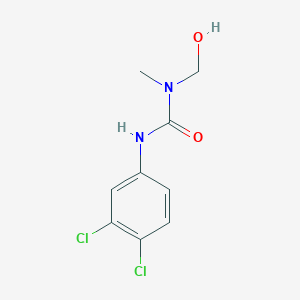
N'-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea is a synthetic organic compound characterized by the presence of dichlorophenyl, hydroxymethyl, and methylurea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea typically involves the reaction of 3,4-dichloroaniline with formaldehyde and methyl isocyanate. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol to dissolve the reactants.
Catalyst: Acidic or basic catalysts to accelerate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:
Large-scale reactors: To handle bulk quantities of reactants.
Automated control systems: To maintain optimal reaction conditions.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, or alkoxides.
Major Products Formed
Oxidation products: Formyl or carboxyl derivatives.
Reduction products: Amines.
Substitution products: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea has various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions or as a potential inhibitor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Affecting signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-Dichlorophenyl)-N-methylurea
- N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)urea
- N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-ethylurea
Uniqueness
N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles.
Properties
CAS No. |
76409-94-4 |
|---|---|
Molecular Formula |
C9H10Cl2N2O2 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(hydroxymethyl)-1-methylurea |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-13(5-14)9(15)12-6-2-3-7(10)8(11)4-6/h2-4,14H,5H2,1H3,(H,12,15) |
InChI Key |
WPFGOONORLKKLK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CO)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















